molecular formula C8H5BrF4O B8169293 2-Bromo-1-fluoro-3-(2,2,2-trifluoroethoxy)benzene

2-Bromo-1-fluoro-3-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8169293
M. Wt: 273.02 g/mol
InChI Key: QKTVAOLWKASGGR-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-3-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O. It is a halogenated aromatic ether, characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-3-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as bromobenzene, fluorobenzene, and 2,2,2-trifluoroethanol.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

    Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-3-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

2-Bromo-1-fluoro-3-(2,2,2-trifluoroethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-3-(2,2,2-trifluoroethoxy)benzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of halogen atoms and the trifluoroethoxy group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-fluorobenzene: Similar in structure but lacks the trifluoroethoxy group.

    2,3-Difluorobromobenzene: Contains two fluorine atoms and one bromine atom on the benzene ring.

    1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoroethoxy group.

Uniqueness

2-Bromo-1-fluoro-3-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-bromo-1-fluoro-3-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-7-5(10)2-1-3-6(7)14-4-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTVAOLWKASGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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